N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide
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Overview
Description
N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyclohexyl ring, an acetyl-methyl-amino group, and a chloro-acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Acetyl-Methyl-Amino Group: This step involves the acetylation of an amino group followed by methylation. Common reagents used in this step include acetic anhydride and methyl iodide.
Attachment of the Chloro-Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-bromo-acetamide: Similar structure with a bromo group instead of a chloro group.
N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-fluoro-acetamide: Similar structure with a fluoro group instead of a chloro group.
N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-iodo-acetamide: Similar structure with an iodo group instead of a chloro group.
Uniqueness
N-[2-(Acetyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[acetyl(methyl)amino]cyclohexyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-8(15)14(2)10-6-4-3-5-9(10)13-11(16)7-12/h9-10H,3-7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDRIYREDBHJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCCC1NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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